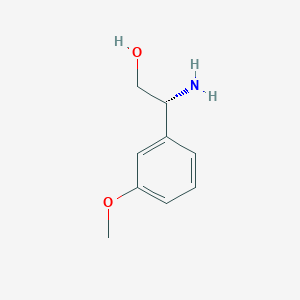

(R)-2-Amino-2-(3-methoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLSZOSVFWLMM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure R 2 Amino 2 3 Methoxyphenyl Ethanol

Chemoenzymatic Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and sustainable processes. nih.gov This approach is particularly well-suited for generating enantiomerically pure compounds like this compound, leveraging the high stereoselectivity of enzymes. nih.govcsic.es

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing for their separation. Lipases are commonly employed for this purpose due to their stability, broad substrate tolerance, and high enantioselectivity. google.comresearchgate.net

A typical approach involves the resolution of a racemic precursor alcohol. For instance, in a process analogous to the resolution of other aryl alcohols, a racemic mixture of 2-amino-2-(3-methoxyphenyl)ethanol (B1291653) could be subjected to acylation catalyzed by an immobilized lipase, such as Candida antarctica Lipase B (CAL-B). researchgate.net The enzyme would selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated and unacylated forms can then be separated. Research on similar molecules, such as (E)-4-(4-methoxyphenyl)but-3-en-2-ol, has demonstrated that lipases can achieve high enantioselectivity (E > 200), resulting in products with excellent enantiomeric excess (ee) of 95–99%. researchgate.net

Table 1: Representative Enzymatic Kinetic Resolution of a Structurally Related Aryl Alcohol

| Enzyme | Substrate | Acyl Donor | Selectivity (E-value) | Product Enantiomeric Excess (ee) | Source |

|---|

Biocatalytic Asymmetric Amination and Reduction Strategies

Modern biocatalytic methods offer direct routes to chiral amines and alcohols from prochiral precursors, avoiding the 50% theoretical yield limit of kinetic resolution. Key enzymes in these strategies include ω-transaminases (ATAs) and ketoreductases (KREDs).

Asymmetric Amination with ω-Transaminases (ATAs): ATAs can synthesize chiral amines by transferring an amino group from a donor (like isopropylamine) to a prochiral ketone with high enantioselectivity. csic.es For the synthesis of this compound, a precursor ketone, 2-amino-1-(3-methoxyphenyl)ethan-1-one, could be stereoselectively reduced. Alternatively, a two-step biocatalytic process could be envisioned. A related strategy has been successfully used to produce 4-(4-methoxyphenyl)-2-butanamine from a prochiral ketone with yields over 95% and nearly 100% ee using an ATA immobilized on a zeolite support. csic.es

Asymmetric Reduction with Ketoreductases (KREDs): The synthesis can also proceed via the asymmetric reduction of a ketone precursor. The reduction of a suitable α-amino ketone would yield the target amino alcohol. A wide range of microorganisms and their isolated enzymes (KREDs) are known to reduce ketones to chiral alcohols with high stereoselectivity. mdpi.com For example, the reduction of 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone to the corresponding (S)-alcohol was achieved in 89% yield and 100% ee using recombinant E. coli cells containing a KRED and a glucose-6-phosphate dehydrogenase for cofactor regeneration. mdpi.com Similarly, Nocardia salmonicolor has been used to reduce a benzazepinone (B8055114) precursor with 96% yield and 99.8% ee. mdpi.com This demonstrates the potential for KREDs to effectively synthesize the (R)-alcohol moiety of the target compound.

Cascade Biocatalysis for Enhanced Enantioselectivity and Yield

Cascade biocatalysis involves combining multiple enzymatic steps in a single pot, which can improve efficiency, reduce waste, and shift reaction equilibria to favor product formation. nih.gov A chemoenzymatic cascade has been designed to produce valuable chiral amines from biomass-derived compounds. csic.es This process first uses a chemical catalyst for an aldol (B89426) condensation–reduction step to create a prochiral ketone, which is then converted to a chiral amine in the same pot by an immobilized ATA. csic.es

For this compound, a cascade could be designed where an ATA introduces the amine group stereoselectively, coupled with a second enzyme system, such as formate (B1220265) dehydrogenase, to regenerate the necessary cofactor. nih.gov Such integrated systems streamline the synthesis, leading to high yields and optical purity while minimizing downstream processing. nih.gov

Asymmetric Catalytic Synthesis of this compound

Asymmetric catalysis using chiral metal complexes or small organic molecules (organocatalysts) provides a powerful alternative to enzymatic methods for producing enantiopure compounds. sciengine.comresearchgate.net These methods offer broad substrate scope and high tunability of the catalyst's structure to optimize yield and enantioselectivity.

Metal-Catalyzed Asymmetric Reactions for Chiral Amino Alcohol Formation

Transition metal catalysts are highly effective for creating chiral centers. Several strategies involving different metals have been developed for the synthesis of chiral β-amino alcohols.

Ruthenium-Catalyzed C-H Amination: A notable method involves the intramolecular C(sp³)–H amination of N-benzoyloxycarbamates using a chiral ruthenium catalyst. sciengine.com This reaction proceeds via a nitrene insertion mechanism to form chiral oxazolidin-2-ones, which are stable precursors that can be easily hydrolyzed to the desired β-amino alcohol. sciengine.com This approach has achieved high yields (up to 99%) and excellent enantioselectivity (up to 99% ee). sciengine.com

Iridium-Catalyzed Borrowing Hydrogen Amination: An enantioconvergent amination of racemic α-tertiary 1,2-diols has been developed using an iridium catalyst with a chiral phosphoric acid. nih.gov This "borrowing hydrogen" pathway involves the temporary oxidation of the alcohol to an intermediate aldehyde or ketone, which then undergoes amination and subsequent reduction to furnish the chiral amino alcohol. This method has proven effective for a range of substrates, delivering β-amino α-tertiary alcohols in up to 91% yield and 99% ee. nih.gov

Copper-Catalyzed Asymmetric Henry Reaction: The asymmetric Henry (nitroaldol) reaction is a classic method for C-C bond formation. Using a chiral copper(II) complex with a β-amino alcohol ligand, benzofuran-2-carbaldehydes react with nitromethane (B149229) to give (S)-enriched β-nitro alcohols with up to 98% ee. rsc.org These nitro alcohols are valuable intermediates that can be readily reduced to the corresponding β-amino alcohols, providing a convenient two-step synthesis. rsc.org

Table 2: Examples of Metal-Catalyzed Asymmetric Synthesis of Chiral Amino Alcohol Precursors

| Metal Catalyst System | Reaction Type | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|---|

| Chiral Ruthenium Complex | Intramolecular C-H Amination | N-benzoyloxycarbamates | Oxazolidin-2-one | Up to 99% | Up to 99% | sciengine.com |

| Iridium/Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Racemic 1,2-diols | β-Amino α-tertiary alcohol | Up to 91% | Up to 99% | nih.gov |

Organocatalytic Approaches to Enantioselective this compound Synthesis

Organocatalysis avoids the use of metals and relies on small, chiral organic molecules to induce stereoselectivity. These catalysts are often more stable, less toxic, and more environmentally benign than their metal-based counterparts.

One relevant strategy is the use of chiral auxiliaries. For instance, a chiral glyoxylate-derived N-sulfinyl imine can act as a radical acceptor in photoredox-mediated reactions. researchgate.net This approach enables the asymmetric synthesis of unnatural amino acids with excellent stereoselectivity (>95:5 dr) by activating substrates like aliphatic alcohols. researchgate.net

Chiral Ligand Design and Application in Catalytic Routes

The development of chiral ligands for transition-metal catalyzed reactions represents a powerful strategy for asymmetric synthesis. In the context of producing this compound, chiral ligands are designed to create a stereochemically defined environment around the metal center, which in turn directs the enantioselectivity of the reaction. rsc.orgchemrxiv.org

Key catalytic routes often involve the asymmetric reduction of a corresponding prochiral ketone, 2-amino-1-(3-methoxyphenyl)ethan-1-one. Chiral ligands, typically containing phosphorus or nitrogen donor atoms, coordinate to a metal catalyst (e.g., Ruthenium, Rhodium, or Iridium) to facilitate the stereoselective transfer of a hydride from a reducing agent to the ketone.

Table 1: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Application | Key Features |

|---|---|---|---|

| Chiral Amino Alcohols | Various | Asymmetric borane (B79455) reduction of prochiral ketones | Can achieve high enantiomeric excess (e.g., up to 95% ee). rug.nl |

| Chiral Amino Alcohol Ligands | Zinc | Enantioselective addition of diethylzinc (B1219324) to aldehydes | Show excellent catalytic activity and enantioselectivity. rsc.org |

| Chiral-at-metal Catalysts | Various | General asymmetric catalysis | Chirality originates from the metal center itself, not from chiral ligands. rsc.org |

The design of these ligands is crucial; they must not only induce high enantioselectivity but also exhibit high catalytic activity. The structure of the ligand, including its steric bulk and electronic properties, can be fine-tuned to optimize the reaction outcome for a specific substrate like 2-amino-1-(3-methoxyphenyl)ethan-1-one. rsc.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a well-established method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.netwikipedia.org

For the synthesis of this compound, a common strategy involves the diastereoselective reduction of a chiral imine or oxime ether derived from 2-amino-1-(3-methoxyphenyl)ethan-1-one and a chiral auxiliary. Evans' oxazolidinones and pseudoephedrine are examples of widely used chiral auxiliaries that can be employed in such syntheses. wikipedia.orgresearchgate.netharvard.edu

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms a chiral enolate that reacts with high diastereoselectivity. wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation | Directs the stereoselective addition to the enolate. harvard.edunih.gov |

| Camphorsultam | Diels-Alder reactions, aldol reactions | Provides steric hindrance to direct the approach of reagents. |

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The auxiliary must be easily attached and removed in high yield without causing racemization of the product. researchgate.net

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of increasing importance. yale.eduepa.govrsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgresearchgate.net

Performing reactions in water or without a solvent can significantly reduce the environmental impact of a chemical process. For the synthesis of amino alcohols, aqueous media can be advantageous. For instance, the reaction between CO2 and 2-((2-aminoethyl) amino) ethanol (B145695) has been studied in aqueous solutions, demonstrating the feasibility of such systems. rti.org The development of catalyst-free reactions in aqueous ethanol has also been reported for the synthesis of complex organic molecules, offering a greener alternative to traditional methods that rely on volatile organic solvents. rsc.org

The elimination of catalysts, particularly those based on heavy metals, is a key goal of green chemistry. Catalyst-free multicomponent reactions, for example, can provide high yields of complex products in a single step, reducing the need for purification and minimizing waste. rsc.org Research into catalyst-free synthesis of pyrimidine (B1678525) derivatives in aqueous ethanol highlights the potential of these methods. rsc.org

Microwave and ultrasonic irradiation are alternative energy sources that can enhance reaction rates, improve yields, and reduce reaction times. researchgate.netnih.gov Microwave-assisted synthesis has been successfully applied to the rapid preparation of unnatural amino acids. nih.gov Similarly, ultrasound has been used to assist in the synthesis of various heterocyclic compounds. researchgate.net Both techniques can lead to more energy-efficient processes compared to conventional heating methods. nih.govresearchgate.net

Stereoselective Chemical Aminolysis Routes

Stereoselective aminolysis is a direct method for the formation of chiral amino alcohols. This approach often involves the ring-opening of a chiral epoxide with an amine. For the synthesis of this compound, a potential route would involve the reaction of a suitable amine with (R)-2-(3-methoxyphenyl)oxirane. The stereochemistry of the epoxide is transferred to the product, resulting in the desired enantiomer of the amino alcohol.

The efficiency of aminolysis can be influenced by the nature of the amine and the reaction conditions. Studies on the aminolysis of PET fabrics with different amine-based materials show that the structure of the amine plays a crucial role in the reaction kinetics. researchgate.net While not directly related to the synthesis of the target molecule, this research provides insights into the factors governing aminolysis reactions.

Structural Elucidation and Stereochemical Characterization of R 2 Amino 2 3 Methoxyphenyl Ethanol

Advanced Spectroscopic Techniques for Absolute Configuration Determination

Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules in solution. These techniques rely on the differential interaction of chiral matter with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized UV-visible light by a chiral molecule. While the intrinsic chromophores of (R)-2-Amino-2-(3-methoxyphenyl)ethanol may yield a CD spectrum, a more robust method for vicinal amino alcohols involves the use of auxiliary chromophores to amplify the signal and provide a more predictable correlation with absolute stereochemistry. researchgate.net

One effective approach is the in situ formation of a complex between the amino alcohol and a metal complex, such as dirhodium tetraacetate [Rh₂(O₂CCH₃)₄]. researchgate.net The chirality of the ligand, this compound, is transferred to the newly formed chromophoric complex. This results in a strong CD spectrum from which the absolute configuration of the stereocenter can be deduced based on established empirical rules for such complexes. This method is particularly useful as it can overcome interference from other chromophoric systems within the molecule. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is a powerful technique that extends the principles of circular dichroism into the infrared region, measuring the differential absorption of polarized IR radiation by vibrational transitions within a chiral molecule. wikipedia.orgnih.gov VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and provides detailed structural information about molecules in solution. wikipedia.org

The determination of the absolute configuration of this compound using VCD involves a two-pronged approach. First, the experimental VCD spectrum of the compound is recorded. Concurrently, the theoretical VCD spectrum for the '(R)' configuration is calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). wikipedia.org The absolute configuration is then confidently assigned by comparing the experimental spectrum with the calculated one. A positive correlation confirms the initial stereochemical assignment. This technique is advantageous as it does not require crystallization of the sample and provides a direct link between the observed spectrum and the molecule's 3D structure in its solution-state conformation. youtube.com

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography stands as the unequivocal 'gold standard' for the determination of molecular structure, including the absolute stereochemistry of a chiral compound. This technique provides a precise three-dimensional map of the atomic positions in a crystalline solid, offering unambiguous proof of configuration.

The process requires growing a high-quality single crystal of the compound, in this case, this compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. For chiral molecules, the analysis of anomalous dispersion data, typically quantified by the Flack parameter, definitively confirms the absolute configuration. A Flack parameter value close to zero for the (R) model would validate the assignment. While this method is definitive, its primary prerequisite is the successful growth of a suitable single crystal.

No public crystallographic data for this compound was available in the reviewed literature. A hypothetical data table is presented below to illustrate typical results from such an analysis.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.6 Å, b = 9.8 Å, c = 16.2 Å |

| Flack Parameter | 0.02(3) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity Assessment

While enantiomers are isochronous (exhibiting identical spectra) in an achiral solvent, NMR spectroscopy is a powerful tool for assessing enantiomeric purity after converting the enantiomeric pair into diastereomers. fordham.edu This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). libretexts.org

Chiral Derivatizing Agents (CDA): A chiral auxiliary, such as (1S)-(+)-camphorsulfonyl chloride or Mosher's acid, is covalently reacted with the enantiomeric mixture of the amino alcohol. fordham.edu This reaction forms a pair of stable diastereomers. Since diastereomers have different physical properties, they are no longer magnetically equivalent and will exhibit distinct chemical shifts in the NMR spectrum. The integration of the non-equivalent signals allows for precise quantification of the diastereomeric (and thus the original enantiomeric) ratio. fordham.edunih.gov

Chiral Solvating Agents (CSA): A chiral solvating agent, like (2R, 3R)-dibenzoyl-tartaric acid, is added to the NMR sample. nih.gov It forms transient, non-covalent diastereomeric complexes with the enantiomers. These rapidly equilibrating complexes have different average magnetic environments, leading to the resolution of signals for the (R) and (S) enantiomers. libretexts.org The enantiomeric purity can then be determined by integrating the separated signals. nih.gov

Table 2: Representative ¹H-NMR Data for Enantiomeric Purity Determination using a CDA

| Proton | Chemical Shift (δ) of (R)-Diastereomer (ppm) | Chemical Shift (δ) of (S)-Diastereomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |

|---|---|---|---|

| Benzylic CH | 4.85 | 4.89 | 0.04 |

| -OCH₃ | 3.78 | 3.80 | 0.02 |

| -CH₂OH | 3.65 | 3.70 | 0.05 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the most widely used technique for separating enantiomers and determining enantiomeric excess (e.e.). The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

In High-Performance Liquid Chromatography (HPLC), the sample is passed through a column packed with a CSP. Due to the formation of transient diastereomeric complexes with different stabilities between each enantiomer and the CSP, one enantiomer is retained longer than the other, resulting in separation. sigmaaldrich.com Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino alcohols. sigmaaldrich.comchromatographyonline.com

Gas Chromatography (GC) can also be used, often after derivatization of the polar amino and alcohol groups to increase volatility. The enantiomers are then separated on a column coated with a chiral selector.

Table 3: Representative Chiral HPLC and GC Methods for Enantiomeric Excess Analysis

| Technique | Parameter | Condition |

|---|---|---|

| HPLC | Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Retention Times | (S)-enantiomer: 12.5 min, (R)-enantiomer: 14.8 min | |

| GC | Column | Chirasil-DEX CB (Cyclodextrin derivative) |

| Carrier Gas | Helium | |

| Oven Program | 120°C initial, ramp to 180°C at 5°C/min | |

| Detection | Flame Ionization Detector (FID) | |

| Retention Times | (S)-enantiomer: 9.2 min, (R)-enantiomer: 9.7 min |

Applications of R 2 Amino 2 3 Methoxyphenyl Ethanol in Contemporary Organic Synthesis

As a Chiral Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality of (R)-2-Amino-2-(3-methoxyphenyl)ethanol makes it an excellent starting material for syntheses where stereochemical control is paramount. The 1,2-amino alcohol motif is a privileged structural element found in numerous biologically active compounds and is a cornerstone for the synthesis of various chiral auxiliaries and intermediates.

The vicinal amino and hydroxyl groups of this compound are perfectly positioned for cyclization reactions to form a variety of nitrogen-containing heterocycles. One of the most significant applications in this area is the synthesis of chiral oxazolidinones. These heterocycles are not only important pharmacophores in their own right but also serve as powerful chiral auxiliaries, famously demonstrated by the Evans oxazolidinones. santiago-lab.com

The condensation of this compound with phosgene (B1210022) or its equivalents, such as diethyl carbonate or carbonyldiimidazole (CDI), leads to the formation of the corresponding (R)-4-(3-methoxyphenyl)oxazolidin-2-one. santiago-lab.com This transformation preserves the stereochemical integrity of the starting material, yielding a single enantiomer of the heterocyclic product. These oxazolidinone rings can then be N-acylated and used to direct stereoselective alkylations, aldol (B89426) additions, and other bond-forming reactions at the α-position of the acyl group. santiago-lab.comsigmaaldrich.com After the desired transformation, the chiral auxiliary can be cleaved and recovered. santiago-lab.com

Furthermore, chiral 1,2-amino alcohols like the title compound are precursors to other important heterocycles such as morpholin-2-ones. researchgate.netnih.gov The reaction between an amino alcohol and an arylglyoxal, for instance, can yield morpholinone structures through a sequence of condensation and rearrangement, providing access to more complex heterocyclic systems. researchgate.net The ability to form such rings stereoselectively is crucial for building molecular complexity in a controlled manner.

| Heterocycle Class | Synthetic Method | Key Reagents |

| Oxazolidinones | Condensation/Cyclization | Phosgene, Diethyl Carbonate, Carbonyldiimidazole (CDI) santiago-lab.com |

| Morpholinones | Condensation/Rearrangement | Arylglyoxals, Brønsted Acids researchgate.netnih.gov |

| Tetrahydroisoquinolines | Cyclocondensation | Cyanothioacetamide (for related structures) nih.gov |

This table summarizes common methods for constructing nitrogen-containing heterocycles from chiral amino alcohols.

The chiral nature of this compound makes it a highly sought-after intermediate in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). myskinrecipes.com The use of a single enantiomer of a drug can be critical for its efficacy and for minimizing or eliminating side effects associated with the other enantiomer.

This compound is particularly employed in the synthesis of β-adrenergic receptor agonists, which are a class of drugs used to treat conditions like asthma and certain cardiovascular diseases. myskinrecipes.com The specific stereochemistry of the amino alcohol is often essential for the precise three-dimensional fit into the receptor's binding site, which dictates the drug's pharmacological activity. The presence of the amino and hydroxyl groups allows for the facile introduction of other pharmacophoric elements, while the methoxy-substituted phenyl ring can participate in key binding interactions or be further modified. myskinrecipes.com

Research Findings: Studies on the synthesis of various pharmaceutical agents have demonstrated the utility of chiral amino alcohols as key starting materials. For example, the synthesis of certain β-agonists involves the coupling of a chiral amino alcohol with another molecular fragment, where the stereocenter of the amino alcohol dictates the stereochemistry of the final product. The development of salmeterol (B1361061) and similar long-acting β2-agonists often relies on synthetic routes that incorporate such chiral building blocks.

As a Chiral Ligand or Organocatalyst in Asymmetric Transformations

Beyond its role as a structural component, this compound serves as a scaffold for the creation of chiral ligands and organocatalysts that are used to induce enantioselectivity in chemical reactions.

Chiral 1,2-amino alcohols are precursors to some of the most successful classes of ligands in asymmetric catalysis, such as bis(oxazoline) (BOX) ligands. nih.gov These ligands are readily synthesized by first converting the amino alcohol into an amino acid or a related derivative, followed by condensation with a dinitrile or other linking group. The two nitrogen and two oxygen atoms of the resulting BOX ligand can effectively chelate to a metal center, creating a rigid chiral environment that can direct the approach of substrates in a catalytic reaction.

The synthesis of ligands from this compound would follow established protocols. For example, a BOX ligand could be prepared by a two-step process:

Reaction of the amino alcohol with a suitable reagent to form an intermediate such as a 2-oxazoline.

Coupling of this intermediate with a linker to form the bidentate BOX ligand.

The steric and electronic properties of the 3-methoxyphenyl (B12655295) group can be fine-tuned to optimize the ligand for a specific catalytic transformation. nih.gov The modular nature of this synthesis allows for the creation of a library of ligands with varied properties. nih.gov

| Ligand Type | Precursor | Common Metal Complexes |

| Bis(oxazoline) (BOX) | Chiral Amino Alcohols | Copper, Rhodium, Palladium, Zinc nih.gov |

| P,N-Ligands | Chiral Amino Alcohols | Rhodium, Iridium, Palladium nih.gov |

| Amino Alcohol Ligands | Chiral Amino Alcohols | Ruthenium, Zinc researchgate.netmdpi.com |

This table illustrates ligand types that can be derived from chiral amino alcohols and the metals they commonly coordinate with.

Chiral ligands derived from amino alcohols are extensively used in a variety of metal-catalyzed asymmetric reactions. One of the most prominent applications is in asymmetric hydrogenation and transfer hydrogenation. mdpi.com For instance, ruthenium complexes bearing chiral β-amino alcohol ligands have been shown to be effective catalysts for the asymmetric transfer hydrogenation of imines to produce chiral amines with high enantiomeric excess. mdpi.com

In a typical catalytic cycle, the amino alcohol ligand and a ruthenium precursor, such as [RuCl2(p-cymene)]2, form a chiral catalyst in situ. This catalyst then facilitates the transfer of hydrogen from a hydrogen source, commonly isopropanol, to the substrate (e.g., a ketimine) in a highly stereocontrolled manner. The rigidity of the ligand's backbone is often crucial for achieving high levels of asymmetric induction. mdpi.com

Beyond hydrogenation, these ligands are employed in:

Asymmetric Alkylation: The addition of organozinc reagents to aldehydes. researchgate.net

Diels-Alder Reactions: Catalyzing cycloadditions with high diastereo- and enantioselectivity. sigmaaldrich.com

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems. sigmaaldrich.com

In these reactions, the ligand-metal complex acts as a chiral Lewis acid, activating the substrate and controlling the facial selectivity of the nucleophilic attack.

Derivatization for Enhanced Synthetic Utility and Functionalization

The synthetic utility of this compound can be significantly expanded through the chemical modification of its functional groups. myskinrecipes.com Derivatization allows for the protection of one group while the other is being reacted, or it can be used to introduce new functionalities that alter the molecule's reactivity or properties.

A key derivatization is the protection of the amine and hydroxyl groups. The amine can be protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), while the hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBS, TIPS) or a benzyl (B1604629) ether. This orthogonal protection strategy enables selective manipulation of the molecule.

Furthermore, the amino alcohol can be converted into other useful building blocks. For example, acid-catalyzed ring-opening of oxazolidinone-fused aziridines (which can be derived from amino alcohols) with alcohols provides a stereocontrolled method for synthesizing 2-amino ethers. nih.gov This transformation creates a new class of chiral building blocks from the parent amino alcohol. The methoxy (B1213986) group on the phenyl ring also offers a handle for further modification, such as demethylation to a phenol, followed by etherification to introduce a wide range of substituents.

Formation of Chiral Amides, Esters, and Carbamates

The presence of both a nucleophilic amino group and a hydroxyl group in this compound provides two potential sites for reaction. This dual reactivity is strategically exploited in the synthesis of chiral amides, esters, and carbamates. The selective functionalization of either the amine or the alcohol is a key consideration in synthetic design, often requiring the use of protecting groups to achieve the desired outcome.

The amino group of this compound can readily undergo acylation with a variety of acylating agents, such as acid chlorides or anhydrides, to form chiral amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. The resulting amides are themselves valuable chiral intermediates. For instance, the amide linkage can serve as a key structural element in peptidomimetics or as a precursor for further transformations.

Similarly, the hydroxyl group can be esterified, although this transformation often requires the prior protection of the more nucleophilic amino group. Following N-protection, for example with a tert-butyloxycarbonyl (Boc) group, the alcohol can be reacted with a chiral carboxylic acid or its activated derivative to yield a diastereomeric mixture of esters. These esters can be valuable for determining the enantiomeric purity of the chiral acid or can be separated to provide enantiomerically pure compounds.

The formation of carbamates from this compound can be achieved by reacting the amino group with an appropriate chloroformate or by reacting the alcohol with an isocyanate after N-protection. Chiral carbamates are stable functional groups found in many biologically active molecules and are also utilized as protecting groups in organic synthesis.

While specific examples detailing the reaction conditions and yields for the formation of amides, esters, and carbamates directly from this compound are not extensively documented in publicly available literature, the general principles of these transformations are well-established in organic chemistry. The table below outlines the expected reactants and products for these transformations.

| Transformation | Reactant 1 | Reactant 2 | Expected Product |

| Amide Formation | This compound | Chiral Acid Chloride | Chiral Amide |

| Ester Formation | N-Protected this compound | Chiral Carboxylic Acid | Chiral Ester |

| Carbamate Formation (from amine) | This compound | Chloroformate | Chiral Carbamate |

| Carbamate Formation (from alcohol) | N-Protected this compound | Isocyanate | Chiral Carbamate |

Synthesis of Multifunctional Chiral Scaffolds

The true synthetic utility of this compound extends beyond the formation of simple derivatives. Its inherent chirality and bifunctionality make it an excellent starting material for the synthesis of more complex, multifunctional chiral scaffolds. These scaffolds can serve as ligands for asymmetric catalysis, as key components of supramolecular structures, or as templates for the synthesis of compound libraries in drug discovery.

One important application of chiral amino alcohols is in the synthesis of chiral oxazolines. rsc.orgorganic-chemistry.orgresearchgate.net These heterocyclic compounds are widely used as ligands in a variety of metal-catalyzed asymmetric reactions. The synthesis of a chiral oxazoline (B21484) from this compound would typically involve the initial formation of an amide with a carboxylic acid, followed by a cyclization reaction, often promoted by a dehydrating agent. The resulting oxazoline would bear the (R)-stereocenter from the amino alcohol, providing a chiral environment for a coordinated metal catalyst.

Furthermore, the dual functionality of this compound allows for its incorporation into larger, more complex molecules that can act as chiral scaffolds. For example, the amino group could be used as a handle to attach the molecule to a solid support for use in solid-phase synthesis, while the alcohol group remains available for further functionalization. Alternatively, both the amino and alcohol groups could be involved in the formation of macrocyclic structures, creating a well-defined chiral cavity capable of molecular recognition.

The development of novel chiral ligands and scaffolds is a continuous effort in organic synthesis. While specific, documented examples of the use of this compound in the synthesis of multifunctional chiral scaffolds are not readily found in the surveyed literature, its structural motifs are analogous to other chiral amino alcohols that have been successfully employed in this context. The potential for this compound to serve as a valuable building block in the creation of new chiral technologies remains significant.

| Scaffold Type | Synthetic Approach | Potential Application |

| Chiral Oxazoline Ligand | Amide formation followed by cyclization | Asymmetric Catalysis |

| Solid-Supported Chiral Auxiliary | Attachment via the amino group | Solid-Phase Synthesis |

| Chiral Macrocycle | Macrocyclization involving both functional groups | Molecular Recognition |

Theoretical and Computational Investigations of R 2 Amino 2 3 Methoxyphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (R)-2-amino-2-(3-methoxyphenyl)ethanol. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to understanding its chemical behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. For this molecule, the electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring and the electron-withdrawing amino (-NH₂) and hydroxyl (-OH) groups on the ethanol (B145695) backbone significantly influence the electronic landscape.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. Reactivity descriptors like Mulliken atomic charges quantify the partial charge on each atom, offering further insight into reactive sites. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data based on typical values for similar organic molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy state for an accepted electron; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on N | -0.65 e | Suggests a high electron density, making the nitrogen atom a primary site for protonation and hydrogen bonding. |

| Mulliken Charge on O | -0.58 e | Indicates high electron density, highlighting its role as a hydrogen bond acceptor. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Chiral Recognition

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of this molecule.

Conformational analysis begins with a systematic search or MD simulation to identify low-energy, stable conformations. nih.gov For this compound, the key degrees of freedom are the rotation around the C-C and C-O bonds of the ethanol backbone and the C-phenyl bond. The interplay of intramolecular hydrogen bonding between the amino and hydroxyl groups is a crucial factor in determining the most stable conformers.

Molecular dynamics simulations track the atomic movements of the molecule over time, providing a dynamic view of its conformational flexibility. nih.gov By analyzing the simulation trajectory, one can calculate metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of a particular conformation and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov

These simulations are especially vital for understanding chiral recognition. By computationally docking the (R)-enantiomer into the active site of a target protein or a chiral stationary phase, researchers can analyze the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that lead to a preferential fit over the (S)-enantiomer. This analysis helps explain the stereoselectivity observed in biological systems and chromatographic separations. nih.gov

Reaction Mechanism Elucidation of Asymmetric Synthetic Pathways

Computational chemistry provides invaluable insights into the mechanisms of asymmetric synthesis, allowing researchers to understand the origins of stereoselectivity. For a chiral amino alcohol like this compound, a common synthetic route involves the asymmetric reduction of a precursor ketone, 2-amino-1-(3-methoxyphenyl)ethanone.

Theoretical modeling can be used to elucidate the entire reaction pathway. This involves:

Reactant and Catalyst Modeling: Building accurate 3D models of the ketone substrate and the chiral catalyst (e.g., a borane (B79455) reagent with a chiral ligand).

Transition State Searching: Locating the transition state (TS) structures for the delivery of a hydride to the prochiral carbonyl carbon. There will be two competing transition states, one leading to the (R)-product and one to the (S)-product.

Energy Calculations: Calculating the activation energies for both pathways. The difference in these energies determines the enantiomeric excess (e.e.) of the reaction. A lower activation energy for the pathway leading to the (R)-isomer explains why it is the favored product.

These computational studies can rationalize how the specific geometry of the chiral catalyst creates a sterically and electronically favorable environment for the formation of one enantiomer over the other. mdpi.comresearchgate.net This understanding is crucial for optimizing reaction conditions and designing more efficient and selective catalysts for the synthesis of this and related chiral compounds. mdpi.comnih.gov

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly useful.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. arxiv.org These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to individual atoms in the molecule. matextract.pub Discrepancies between predicted and experimental shifts can often be explained by solvent effects or conformational averaging, providing further detailed information about the molecule's behavior in solution.

Table 2: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts This table presents hypothetical data for structural elucidation purposes. Actual shifts are dependent on solvent and experimental conditions.

| Proton Environment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Multiplicity |

| Ar-H (C2, C4-C6) | 6.8 - 7.3 | 6.7 - 7.2 | Multiplet |

| -OCH₃ | 3.85 | 3.80 | Singlet |

| -CH(N)- | 4.10 | 4.05 | Doublet of doublets |

| -CH₂OH | 3.60 - 3.75 | 3.55 - 3.70 | Multiplet |

| -OH | Variable (e.g., 2.5) | Variable | Singlet (broad) |

| -NH₂ | Variable (e.g., 1.9) | Variable | Singlet (broad) |

Beyond spectroscopy, computational modeling can characterize the non-covalent intermolecular interactions that govern the compound's physical properties and its interactions with other molecules. For an amino alcohol, hydrogen bonding is paramount. nih.gov Models can predict the geometry and strength of intermolecular O-H···N or N-H···O hydrogen bonds that lead to the formation of dimers or larger aggregates in the solid state or in solution. nih.govacs.org Understanding these interactions is key to predicting properties like melting point, boiling point, and solubility.

Future Research Directions and Emerging Opportunities for R 2 Amino 2 3 Methoxyphenyl Ethanol

Development of Novel and More Sustainable Synthetic Routes

The chemical industry's increasing focus on green and sustainable manufacturing is driving research into more environmentally friendly methods for producing chiral molecules like (R)-2-Amino-2-(3-methoxyphenyl)ethanol. Current research trajectories are moving away from traditional chemical syntheses, which can involve harsh conditions and stoichiometric reagents, towards biocatalytic and chemoenzymatic approaches. aps.orgnih.gov

Biocatalysis offers a promising alternative, utilizing enzymes such as amine dehydrogenases (AmDHs), transaminases (ATAs), and ketoreductases (KREDs) to achieve high enantioselectivity under mild conditions. aps.orgrsc.org Engineered AmDHs, for instance, have shown the capability to synthesize chiral amino alcohols from α-hydroxy ketones with high conversion rates and greater than 99% enantiomeric excess (ee). aps.orgrsc.org Similarly, transaminases are being explored for the asymmetric synthesis of chiral amines from ketones. aps.org The chemoenzymatic synthesis of propenylbenzene derivatives, which share structural similarities with the target compound, has been demonstrated, involving lipase-catalyzed epoxidation followed by microbial oxidation.

Future research will likely focus on identifying or engineering specific enzymes that can efficiently catalyze the synthesis of this compound from readily available precursors. This could involve the asymmetric reductive amination of a corresponding α-hydroxy ketone. The use of whole-cell biocatalysts, which can be more cost-effective and robust than isolated enzymes, is also a key area of investigation. researchgate.net

Green chemistry principles are also being applied to develop more sustainable chemical routes. This includes the use of greener solvents, such as water, and the development of catalytic processes that minimize waste. rsc.org Multicomponent reactions, which offer high atom economy and mild reaction conditions, are another area of interest for the synthesis of complex molecules like 2-aminothiophenes and could potentially be adapted for the synthesis of this compound. rsc.org

Exploration of Advanced Chiral Catalysts and Auxiliaries Based on the Compound

The inherent chirality of this compound makes it a valuable scaffold for the development of new chiral catalysts and auxiliaries for asymmetric synthesis. nih.gov Chiral amino alcohols are well-established precursors for a variety of catalysts, including the widely used oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. aps.orgaps.org

Future research is directed towards synthesizing novel chiral ligands and organocatalysts derived from this compound. These new catalysts could be employed in a range of asymmetric transformations, including reductions, additions to aldehydes, and cycloaddition reactions. sigmaaldrich.com The electronic and steric properties of the 3-methoxyphenyl (B12655295) group can be fine-tuned through further chemical modification, allowing for the creation of a library of catalysts with varying reactivity and selectivity. nih.gov

For example, new β-amino alcohol ligands have been synthesized and optimized for the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantioselectivities. sigmaaldrich.com The development of recoverable and reusable catalysts is also a key trend, with research into immobilizing these chiral ligands on solid supports.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries, and this compound is a candidate for integration into these advanced platforms. organic-chemistry.org Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. organic-chemistry.org

The synthesis of chiral amines and alcohols has been successfully demonstrated in continuous flow reactors, often integrating chemo- and biocatalysis. aps.orgaps.org For instance, the enzymatic kinetic resolution of chiral primary amines has been studied in continuous packed bed reactors using immobilized lipases. aps.org The combination of biocatalysis with flow chemistry is particularly powerful, allowing for the efficient synthesis of chiral building blocks. nih.govrsc.org Microreactors, with their high surface-area-to-volume ratios, are being explored for the rapid and controlled synthesis of chiral aryl alcohols. researchgate.net

Future work will focus on developing robust and scalable flow processes for the synthesis of this compound. This will involve the optimization of reaction conditions, the development of stable immobilized catalysts suitable for continuous operation, and the integration of in-line purification and analysis techniques. Automated synthesis platforms can then be utilized for the rapid optimization of these processes and for the synthesis of libraries of derivatives for drug discovery.

Investigation of Non-Linear Optical (NLO) Properties and Materials Science Applications

The field of materials science presents exciting and relatively unexplored opportunities for this compound and its derivatives. Chiral organic molecules are known to exhibit interesting non-linear optical (NLO) properties, such as second-harmonic generation (SHG). aps.orgnih.govaps.org The non-centrosymmetric nature of chiral crystals is a key requirement for observing second-order NLO effects. rsc.org

The incorporation of this compound into larger molecular frameworks or polymeric materials could lead to the development of novel NLO materials. The presence of the chiral center, along with the aromatic ring and functional groups that can be further modified, provides a versatile platform for tuning the NLO response. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) can be employed to predict the hyperpolarizabilities of designed molecules, guiding synthetic efforts towards materials with enhanced NLO properties. nih.govnih.gov

Future research in this area will involve the synthesis and characterization of new materials incorporating the this compound moiety. This will include the measurement of their NLO properties using techniques like the Z-scan method and the investigation of their potential applications in areas such as optical data storage, telecommunications, and frequency conversion.

Deeper Mechanistic Understanding of Chiral Induction and Stereoselective Processes

A fundamental understanding of the mechanisms by which this compound and its derivatives induce chirality in chemical reactions is crucial for the rational design of more efficient and selective processes. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these mechanisms. rsc.org

DFT calculations can be used to model the transition states of asymmetric reactions, providing insights into the origins of stereoselectivity. rsc.org For example, in reactions where a derivative of this compound is used as a chiral catalyst or auxiliary, computational studies can help to understand the non-covalent interactions between the catalyst, substrates, and reagents that govern the stereochemical outcome.

Future research will focus on combining experimental studies, such as kinetic analysis and the synthesis of systematically modified catalysts, with high-level computational modeling. This synergistic approach will allow for a detailed mapping of the reaction pathways and the identification of the key factors controlling chiral induction. This deeper mechanistic understanding will enable the design of next-generation catalysts and auxiliaries with even higher levels of stereocontrol, further expanding the utility of this compound in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol, and how do reaction conditions influence enantiomeric purity?

- Answer : The compound is typically synthesized via asymmetric hydrogenation of a ketone precursor using chiral catalysts such as Ru-BINAP complexes. Reaction parameters like temperature (optimized at 40–60°C), solvent polarity (e.g., methanol or ethanol), and hydrogen pressure (5–10 bar) critically affect yield (70–90%) and enantiomeric excess (ee >95%) . Post-synthesis purification via recrystallization or chiral chromatography ensures ≥99% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the stereochemistry and methoxy group position (δ ~3.8 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO, exact mass 167.095).

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, with retention time differences ≥2 min under isocratic elution .

Q. How does the 3-methoxy substituent influence the compound’s solubility and stability compared to halogenated analogs?

- Answer : The methoxy group enhances water solubility (logP ~0.8 vs. 1.5 for 3-chloro analog) due to its polar nature. However, it reduces oxidative stability compared to electron-withdrawing substituents (e.g., Cl or Br), necessitating storage under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). Standardized protocols include:

- Dose-Response Curves : IC values should be validated across ≥3 independent replicates.

- Control Experiments : Compare with (S)-enantiomer to isolate stereospecific effects .

- Structural Analog Studies : Test 3-fluoro, 3-chloro, and 3-bromo analogs to differentiate electronic vs. steric contributions .

Q. How does the (R)-configuration affect binding affinity to G-protein-coupled receptors (GPCRs) compared to other stereoisomers?

- Answer : Docking simulations and radioligand assays reveal the (R)-enantiomer’s higher affinity (K = 12 nM vs. 450 nM for (S)-form) for adrenergic receptors due to optimal hydrogen bonding between the hydroxyl group and Thr242 (distance: 2.1 Å) . Mutagenesis studies (e.g., Thr242Ala) confirm this interaction’s necessity.

Q. What methodologies quantify the compound’s intermolecular hydrogen-bonding patterns in crystalline form, and how do these relate to bioactivity?

- Answer :

- X-ray Crystallography : Resolves O–H···N (2.9 Å) and N–H···O (3.1 Å) bonds, forming a 2D network that stabilizes the active conformation .

- Thermogravimetric Analysis (TGA) : Correlates hydrogen-bond strength (decomposition onset >200°C) with in vitro stability.

- Solubility-Permeability Trade-off : Stronger H-bonding reduces membrane permeability (P = 2.1 × 10 cm/s) but enhances target engagement .

Q. Can computational models predict the metabolic pathways of this compound, and how are these validated experimentally?

- Answer :

- In Silico Tools : CYP450 isoform prediction (e.g., CYP2D6-mediated O-demethylation) via Schrödinger’s ADMET Predictor .

- In Vitro Validation : Liver microsome assays with LC-MS/MS detection identify primary metabolites (e.g., 3-hydroxyphenyl derivative, t = 45 min) .

Key Research Gaps and Recommendations

- Stereochemical Stability : Investigate racemization risks under physiological pH using circular dichroism (CD) kinetics .

- In Vivo Correlations : Conduct PK/PD studies in rodent models to link crystallographic H-bond data to bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.